(3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Description
The compound (3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a fluorinated bicyclic ether featuring a fused tetrahydrofuro-dioxole core. Key structural attributes include:
- Stereochemistry: The (3aR,5R,6S,6aS) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Substituents: A fluoro group at position 6 enhances metabolic stability and electronegativity, while the (R)-2,2-dimethyl-1,3-dioxolan-4-yl group at position 5 contributes to steric hindrance and lipophilicity.
- Stability: Methyl groups on the dioxole rings protect against hydrolysis, a common feature in carbohydrate-derived protective groups .
Properties
IUPAC Name |
(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRGKXNSJVRMO-JDDHQFAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aS)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxole core, followed by the introduction of the fluoro group and the 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,5R,6S,6aS)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the oxidation state of the molecule.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds
Scientific Research Applications
Chemistry
In chemistry, (3aR,5R,6S,6aS)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features can be modified to create derivatives with enhanced biological activity or specificity.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, modifications to the fluoro group or the dioxolan moiety could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers, coatings, and adhesives. Its unique properties can contribute to the performance and durability of these materials in various applications.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aS)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Stability and Reactivity
- Fluorine vs. Hydroxyl : The 6-fluoro group in the target compound reduces hydrogen-bonding capacity compared to hydroxyl analogs (e.g., ), improving membrane permeability .
- Methyl Protection : The 2,2-dimethyl groups on the dioxole rings prevent ring-opening reactions, a feature shared across analogs .
- Sensitivity : Hydroxyl-containing analogs require inert storage conditions (e.g., ), whereas the fluorinated target may exhibit greater air/moisture stability.
Research Findings and Data
Biological Activity
The compound (3aR,5R,6S,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole (CAS No. 14049-05-9) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview of its pharmacological properties.
Structure
The compound features a complex structure that includes a dioxole ring and a fluorine atom, which may contribute to its biological activity.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Dioxole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and the modulation of cell cycle proteins .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar configurations can inhibit key enzymes involved in metabolic pathways. For example, certain dioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and cancer progression .
Study 1: Antiviral Activity
A study evaluating the antiviral activity of dioxole derivatives found that specific modifications in the dioxole ring enhanced potency against HIV. The incorporation of fluorinated groups was particularly noted for increasing bioactivity .
Study 2: Anticancer Evaluation
In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Study 3: Enzyme Inhibition Profile
Research on enzyme inhibitors has highlighted the potential of dioxole compounds in targeting COX enzymes. Inhibition assays indicated that these compounds could effectively reduce inflammatory markers in cellular models .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key considerations for optimizing stereoselective synthesis of this compound?
Methodological Answer:
- Use chiral auxiliaries or catalysts to control stereochemistry, particularly at the fluorine (6S) and dioxolane (R)-configured positions.
- Employ General Procedure 4 (GP4) for coupling reactions, with a reaction time of 3 hours and purification via silica gel flash column chromatography to isolate diastereomers (e.g., 46% yield with 8:1 dr observed in analogous compounds) .
- Monitor reaction progress using TLC with solvents like toluene:ethyl acetate (1:1) for optimal separation .
Q. How can the stereochemical configuration be confirmed experimentally?
Methodological Answer:
- Perform single-crystal X-ray diffraction (SCXRD) to resolve absolute stereochemistry. Parameters include:
- Monoclinic crystal system (space group P2₁)
- Unit cell dimensions: a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, β = 98.913° .
- Validate via NMR coupling constants (e.g., JF,H for fluorine-proton coupling) and NOESY correlations to confirm spatial proximity of substituents .
Q. What purification strategies are effective for isolating diastereomers of this compound?
Methodological Answer:
- Use gradient flash chromatography with silica gel and hexane:ethyl acetate mixtures.
- For challenging separations, employ preparative HPLC with chiral stationary phases (e.g., AD-H or OD-H columns) .
- Diastereomeric ratios (dr) can be quantified using <sup>19</sup>F NMR due to distinct fluorine chemical shifts .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental conformational data?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond angles and compare with SCXRD data. For example:
| Parameter | Experimental (Å/°) | Calculated (Å/°) | Deviation |
|---|---|---|---|
| C6-C5 | 1.540 | 1.543 | 0.003 |
| C4-C5 | 1.523 | 1.521 | 0.002 |
- Analyze hydrogen bonding networks (e.g., O–H⋯O interactions) to explain crystal packing anomalies .
Q. What strategies mitigate organic degradation during prolonged stability studies?
Methodological Answer:
- Store samples under inert gas (N₂/Ar) at –20°C to slow hydrolysis of dioxolane and furan rings .
- Use stabilizers like EDTA (0.1 mM) to chelate trace metals that catalyze degradation .
- Monitor degradation via LC-MS, tracking peaks at m/z 312.33 (parent ion) and fragment ions (e.g., m/z 109.17 for dioxolane cleavage) .
Q. How can rotational isomers be identified and quantified in NMR spectra?
Methodological Answer:
- Acquire variable-temperature <sup>1</sup>H NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C. Rotamers manifest as split signals that coalesce at higher temperatures (e.g., δ 3.8–4.2 ppm for methoxy groups) .
- Use <sup>13</sup>C DEPT-135 to distinguish CH₂ and CH₃ groups in overlapping regions .
- Example data for analogous compounds:
| Rotamer | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) |
|---|---|---|
| Major | 1.32 (s, 6H) | 24.8 (CH₃) |
| Minor | 1.28 (s, 6H) | 25.1 (CH₃) |
Data Contradiction Analysis
Q. How to address inconsistencies in reported diastereoselectivity across similar reactions?
Methodological Answer:
- Re-evaluate solvent polarity effects: Polar aprotic solvents (e.g., DMF) may favor different transition states than nonpolar solvents (e.g., toluene) .
- Compare kinetic vs. thermodynamic control: Longer reaction times (e.g., 24 hours) may shift dr ratios due to equilibration .
- Validate using HRMS-ESI-TOF to rule out impurities (e.g., [M+Na]<sup>+</sup> = 335.1052 for C₁₁H₂₀O₈S) .
Tables for Key Parameters
Table 1. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| a (Å) | 5.5794 |
| b (Å) | 15.6118 |
| c (Å) | 8.0653 |
| β (°) | 98.913 |
| V (ų) | 694.04 |
| Z | 2 |
| R1 | 0.027 |
Table 2. Spectroscopic Signatures
| Technique | Key Data |
|---|---|
| <sup>1</sup>H NMR | δ 1.32 (s, 6H, CH₃), δ 4.85 (d, J = 3.5 Hz, 1H, H-6) |
| <sup>13</sup>C NMR | δ 109.5 (C-F), δ 24.8 (CH₃) |
| HRMS-ESI-TOF | [M+Na]<sup>+</sup> = 335.1052 (Δ = 0.3 ppm) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
